Pyridazine-3-sulfonyl fluoride Pyridazine-3-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 1934818-58-2
VCID: VC8085969
InChI: InChI=1S/C4H3FN2O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H
SMILES: C1=CC(=NN=C1)S(=O)(=O)F
Molecular Formula: C4H3FN2O2S
Molecular Weight: 162.14 g/mol

Pyridazine-3-sulfonyl fluoride

CAS No.: 1934818-58-2

Cat. No.: VC8085969

Molecular Formula: C4H3FN2O2S

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

Pyridazine-3-sulfonyl fluoride - 1934818-58-2

Specification

CAS No. 1934818-58-2
Molecular Formula C4H3FN2O2S
Molecular Weight 162.14 g/mol
IUPAC Name pyridazine-3-sulfonyl fluoride
Standard InChI InChI=1S/C4H3FN2O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H
Standard InChI Key RPMVNJIDKSTXAO-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1)S(=O)(=O)F
Canonical SMILES C1=CC(=NN=C1)S(=O)(=O)F

Introduction

Chemical Structure and Physicochemical Properties

Pyridazine-3-sulfonyl fluoride belongs to the class of six-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions (1,2-diazines). The sulfonyl fluoride group introduces significant polarity and electrophilicity, enabling nucleophilic substitution reactions at the sulfur center. Key physicochemical properties include:

  • Molecular formula: C₄H₃FN₂O₂S

  • Molecular weight: 162.14 g/mol

  • Electron-withdrawing effects: The sulfonyl fluoride group reduces electron density on the pyridazine ring, enhancing reactivity toward nucleophiles.

  • Stability: Unlike sulfonyl chlorides, sulfonyl fluorides exhibit greater hydrolytic stability, making them suitable for aqueous reaction conditions.

The compound’s planar structure facilitates π-π stacking interactions, which are critical in biological systems for binding aromatic residues in proteins or nucleic acids.

CompoundReagentsTemperature (°C)Yield (%)
Pyridine-3-sulfonyl chloride PCl₅, monochlorobenzene12037.2
Benzene sulfonyl fluorideClSO₃H, KF8065
Pyridazine-3-sulfonyl fluoride Not reportedNot reportedN/A

Applications in Medicinal Chemistry

Sulfonyl fluorides are increasingly utilized in chemical biology due to their ability to form covalent bonds with nucleophilic residues (e.g., serine, threonine) in enzymes. Pyridazine-3-sulfonyl fluoride’s applications include:

  • RNA Modification: The compound selectively sulfonylates RNA 2′-hydroxyl groups, altering RNA stability and function. This modification is pivotal for developing RNA-targeted therapeutics.

  • Protease Inhibition: By covalently binding to catalytic sites, it inhibits serine proteases involved in diseases like cancer and viral infections.

  • Fluorophore Synthesis: Derivatives of pyridazine-3-sulfonyl fluoride serve as precursors for fluorophores used in fluorescence sensing, enabling real-time monitoring of biological processes.

Comparative Analysis with Related Compounds

Pyridazine-3-sulfonyl fluoride’s uniqueness emerges when contrasted with structurally similar sulfonyl fluorides:

Table 2: Structural and Functional Comparison of Sulfonyl Fluorides

CompoundHeterocycleNitrogen PositionsKey Applications
Pyridazine-3-sulfonyl fluoride Pyridazine1,2RNA modification, proteomics
Pyridine-3-sulfonyl fluoridePyridine1Fluorophore synthesis
6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride Pyridazine1,2Materials science

The pyridazine ring’s dual nitrogen atoms confer distinct electronic properties compared to pyridine, enhancing interactions with biomolecules. Additionally, the trifluoromethyl derivative (CAS 2011091-72-6) exhibits increased lipophilicity, broadening its utility in hydrophobic environments .

Recent Advances and Future Directions

Recent innovations in sulfonyl fluoride chemistry emphasize sustainable synthesis and novel applications:

  • Electrochemical Synthesis: A method employing electrochemical oxidative coupling of thiols and KF achieves sulfonyl fluorides in 5 minutes, offering a green alternative to traditional routes.

  • Targeted Drug Delivery: Functionalizing pyridazine-3-sulfonyl fluoride with targeting moieties (e.g., antibodies) enhances site-specific activity in cancer therapy.

Future research should prioritize:

  • Optimizing synthetic yields for pyridazine-3-sulfonyl fluoride.

  • Exploring its role in covalent inhibitor design for undruggable targets.

  • Developing analytical methods to track sulfonylation in live cells.

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